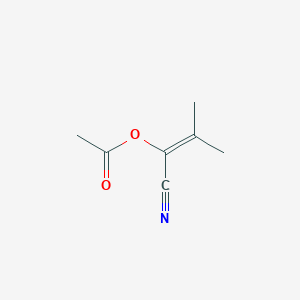

2-Butenenitrile, 2-(acetyloxy)-3-methyl-

Description

The compound 2-Butenenitrile, 2-(acetyloxy)-3-methyl- (CAS: Not explicitly listed in evidence) is an unsaturated nitrile derivative with an acetyloxy (-OAc) group at position 2 and a methyl (-CH₃) group at position 3.

Properties

IUPAC Name |

(1-cyano-2-methylprop-1-enyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)7(4-8)10-6(3)9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOJDMKEYQTFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454146 | |

| Record name | 2-Butenenitrile, 2-(acetyloxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72603-94-2 | |

| Record name | 2-Butenenitrile, 2-(acetyloxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenenitrile, 2-(acetyloxy)-3-methyl- typically involves the reaction of 2-butenenitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of 2-Butenenitrile, 2-(acetyloxy)-3-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butenenitrile, 2-(acetyloxy)-3-methyl- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Butenenitrile, 2-(acetyloxy)-3-methyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Butenenitrile, 2-(acetyloxy)-3-methyl- exerts its effects involves its interaction with various molecular targets. For example, in reduction reactions, the compound interacts with reducing agents to form amines or alcohols. The pathways involved typically include:

Nucleophilic attack: The nitrile group is susceptible to nucleophilic attack, leading to the formation of various products.

Catalytic processes: Catalysts facilitate the conversion of the compound into desired products through various mechanisms.

Comparison with Similar Compounds

Key Features (Inferred):

- Molecular Formula: Likely C₇H₉NO₂ (based on structural analogs like 2-(acetyloxy)butenenitrile, C₆H₇NO₂, with an additional methyl group) .

- Functional Groups : Nitrile (-C≡N), acetyloxy ester (-OAc), and methyl substituent.

- Reactivity : The nitrile group confers electrophilicity, while the acetyloxy ester may participate in hydrolysis or transesterification reactions.

Comparison with Structurally Similar Compounds

2-Butenenitrile, 2-(Acetyloxy)- (CAS: 22581-05-1)

- Molecular Formula: C₆H₇NO₂ .

- Structure : Lacks the 3-methyl group but shares the acetyloxy substituent at position 2.

- Key Differences :

- Reduced steric hindrance compared to the 3-methyl derivative.

- Lower molecular weight (125.13 g/mol vs. ~139.15 g/mol for the methylated analog).

- Applications : Used in organic synthesis as a precursor for acrylonitrile derivatives .

2-Butenenitrile, 2-(β-D-Glucopyranosyloxy)-3-methyl- (CAS: 644-68-8)

- Molecular Formula: C₁₂H₁₉NO₇ .

- Structure: Features a bulky β-D-glucopyranosyloxy group at position 2 and a methyl group at position 3.

- Key Differences: Enhanced hydrophilicity due to the sugar moiety, improving solubility in polar solvents. Potential biological applications (e.g., glycosidase inhibition) compared to the acetyloxy analog .

2-Methyl-3-butenenitrile (CAS: 16529-56-9)

2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile (CAS: 57320-11-3)

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|---|

| 2-Butenenitrile, 2-(acetyloxy)-3-methyl- | Not listed | C₇H₉NO₂ (inferred) | -OAc, -CH₃ | ~139.15 | Organic synthesis (hypothetical) |

| 2-Butenenitrile, 2-(acetyloxy)- | 22581-05-1 | C₆H₇NO₂ | -OAc | 125.13 | Acrylonitrile precursor |

| 2-Butenenitrile, 2-(β-D-glucopyranosyloxy)-3-methyl- | 644-68-8 | C₁₂H₁₉NO₇ | -O(glucopyranosyl), -CH₃ | 289.28 | Glycosidase inhibition studies |

| 2-Methyl-3-butenenitrile | 16529-56-9 | C₅H₇N | -CH₃ | 81.12 | Industrial nitrile production |

| 2-(Benzimidazol-2-yl)-3-methylbut-2-enenitrile | 57320-11-3 | C₁₂H₁₁N₃ | Benzimidazole, -CH₃ | 197.24 | Medicinal chemistry research |

Research Findings and Trends

Substituent Effects on Reactivity

Industrial and Pharmacological Relevance

- Industrial Use : Simpler nitriles (e.g., 2-methyl-3-butenenitrile) are intermediates in polymer production .

- Pharmaceutical Potential: Benzimidazole-containing nitriles (CAS 57320-11-3) show promise in targeting parasitic enzymes .

Notes and Discrepancies

- Molecular Formula Conflicts: lists conflicting data for CAS 22581-05-1 (C₂₄H₃₀O₄ vs. C₆H₇NO₂ inferred from InChI). Primary literature verification is recommended .

- Limited Data: Physical properties (e.g., melting/boiling points) for the target compound are unavailable in the evidence, necessitating experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.